molecular formula C19H16BrNO2 B11321123 7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11321123
M. Wt: 370.2 g/mol
InChI Key: BMIIXGOGNABIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide is a chemical compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Amidation: The carboxylic acid group on the benzoxepine ring is converted to a carboxamide group through an amidation reaction. This can be done using reagents like carbodiimides (e.g., EDCI) in the presence of a suitable amine, such as 3,5-dimethylaniline.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial processes would incorporate stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxepine ring.

    Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.

    Substitution: Substituted derivatives with the bromine atom replaced by other functional groups.

Scientific Research Applications

7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide
  • 7-fluoro-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide
  • 7-iodo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide

Uniqueness

7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the specific substitution pattern on the benzoxepine ring may confer unique biological properties compared to its analogs.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

7-bromo-N-(3,5-dimethylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16BrNO2/c1-12-7-13(2)9-17(8-12)21-19(22)14-5-6-23-18-4-3-16(20)11-15(18)10-14/h3-11H,1-2H3,(H,21,22)

InChI Key

BMIIXGOGNABIKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.